molecular formula C18H15N3O3S B15110303 3,4,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide CAS No. 898652-06-7

3,4,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B15110303
CAS No.: 898652-06-7
M. Wt: 353.4 g/mol
InChI Key: OYOGRFPKLZJDGD-UHFFFAOYSA-N
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Description

This compound is a benzofuran-2-carboxamide derivative featuring a 3,4,6-trimethyl-substituted benzofuran core linked to a 1,2,5-oxadiazol-3-yl group bearing a thiophen-2-yl substituent. Its structure combines three heterocyclic motifs—benzofuran, oxadiazole, and thiophene—which are frequently employed in medicinal and materials chemistry due to their electronic and bioactive properties .

Properties

CAS No.

898652-06-7

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

3,4,6-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N3O3S/c1-9-7-10(2)14-11(3)16(23-12(14)8-9)18(22)19-17-15(20-24-21-17)13-5-4-6-25-13/h4-8H,1-3H3,(H,19,21,22)

InChI Key

OYOGRFPKLZJDGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=NON=C3C4=CC=CS4)C)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclodehydration

A widely adopted route begins with 2,4,5-trimethylphenol, which undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ (1.2 eq) at 0–5°C to yield 2-chloro-1-(2,4,5-trimethylphenoxy)ethan-1-one. Subsequent cyclization via concentrated H₂SO₄ at 40°C for 4 hours produces 3,4,6-trimethyl-1-benzofuran-2-carbonyl chloride, which is hydrolyzed to the carboxylic acid using aqueous NaOH (10%) at reflux.

Table 1: Optimization of Benzofuran Carboxylic Acid Synthesis

Entry Acylating Agent Catalyst Temp (°C) Yield (%)
1 Chloroacetyl chloride AlCl₃ 0–5 72
2 Bromoacetyl bromide FeCl₃ 10 68
3 Acetic anhydride H₂SO₄ 25 41

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed carbonylative cyclization of 2-iodo-3,4,6-trimethylphenol under CO atmosphere (1 atm) with Pd(PPh₃)₄ (5 mol%) and NEt₃ in DMF at 100°C provides the benzofuran carboxylate in 78% yield. This method reduces byproduct formation compared to acid-mediated pathways.

Synthesis of 4-(Thiophen-2-yl)-1,2,5-Oxadiazol-3-Amine

Nitrile Oxide Cycloaddition

Thiophene-2-carbonitrile oxide, generated in situ from thiophene-2-carbaldehyde oxime (Claisen conditions: NaOCl, Et₃N), undergoes [3+2] cycloaddition with cyanamide at 60°C in acetonitrile. The reaction produces 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine in 65% yield after recrystallization from ethanol.

Table 2: Cycloaddition Conditions for Furazan Formation

Entry Dipolarophile Solvent Time (h) Yield (%)
1 Cyanamide MeCN 6 65
2 Nitrile DCM 12 42
3 Isocyanate THF 8 38

Microwave-Assisted Amidoxime Cyclization

A contemporary approach involves irradiating a mixture of thiophene-2-carboxamidoxime and HNO₃ (65%) in a sealed vessel at 150°C for 15 minutes under microwave conditions (300 W). This method achieves 84% yield with >95% purity by HPLC.

Amide Bond Formation: Coupling Strategies

Classical Acid Chloride Aminolysis

Activation of 3,4,6-trimethyl-1-benzofuran-2-carboxylic acid with SOCl₂ in refluxing toluene generates the acyl chloride, which reacts with 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine in dry THF using DMAP (10 mol%) as a catalyst. The reaction proceeds at 25°C for 12 hours, yielding 76% of the target compound.

T3P®-Promoted Coupling

Employing propylphosphonic anhydride (T3P®, 50% in EtOAc) as a coupling reagent in dichloromethane with DIEA (2 eq) enables amidation at 0°C to room temperature over 3 hours, achieving 89% yield with minimal epimerization.

Table 3: Comparative Analysis of Amidation Methods

Entry Coupling Reagent Base Temp (°C) Yield (%)
1 SOCl₂/DMAP None 25 76
2 T3P® DIEA 0–25 89
3 EDC/HOBt NMM 25 81

Emerging Green Chemistry Approaches

Solvent-Free Mechanochemical Milling

Ball-milling 3,4,6-trimethyl-1-benzofuran-2-carboxylic acid and 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine with SiO₂-Na₂CO₃ (3:1 w/w) as a grinding auxiliary at 30 Hz for 45 minutes delivers the product in 82% yield, eliminating solvent waste.

Photoredox Catalysis

Visible light-mediated coupling using Ru(bpy)₃Cl₂ (2 mol%) under blue LEDs in aqueous ethanol (pH 7.4) achieves 78% yield within 2 hours, demonstrating potential for scale-up under mild conditions.

Chemical Reactions Analysis

Step 1: Oxadiazole Ring Formation

The 1,2,5-oxadiazole core is synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. For example:

  • Reactants : 4-(Thiophen-2-yl)amidoxime and methyl 3,4,6-trimethyl-1-benzofuran-2-carboxylate

  • Conditions : T3P (propylphosphonic anhydride) as a coupling agent in tetrahydrofuran (THF) at 80°C for 6 hours .

  • Yield : 87–93% (based on analogous oxadiazole syntheses) .

This method minimizes side reactions and ensures regioselectivity due to the electron-withdrawing nature of the thiophene group.

Step 2: Carboxamide Coupling

The benzofuran-carboxylic acid is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupled to the oxadiazole-amine intermediate under inert atmosphere .

Oxadiazole Ring

  • Nucleophilic Attack : The oxadiazole’s nitrogen atoms participate in nucleophilic substitutions. For example, under acidic conditions (HCl/EtOH), the ring undergoes hydrolysis to yield a diamide derivative .

  • Electrophilic Substitution : Limited reactivity due to electron-deficient nature, though halogenation (e.g., bromination) at the 5-position is feasible using N-bromosuccinimide (NBS) in DMF .

Benzofuran Core

  • Methyl Group Oxidation : The 3,4,6-trimethyl substituents are oxidized to carboxylic acids using KMnO₄ in acidic conditions (H₂SO₄/H₂O).

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at the 5-position of the benzofuran ring occurs selectively due to steric hindrance from methyl groups.

Thiophene Moiety

  • Sulfur-Specific Reactions :

    • Oxidation : H₂O₂/CH₃COOH converts the thiophene to a sulfone, altering electronic properties .

    • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) functionalizes the 5-position .

Derivative Formation and Biological Relevance

Structural modifications enhance pharmacological properties. Key derivatives include:

DerivativeModification SiteBiological Activity (IC₅₀)Reference
Sulfone Analog Thiophene → SulfoneAnticancer (OVXF 899: 2.76 µM)
Nitro-Substituted Benzofuran-5-nitroAntibacterial (MIC: 4 µg/mL)
Halogenated Oxadiazole Oxadiazole-5-bromoAntifungal (C. albicans: 8 µg/mL)

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 240°C (DSC analysis).

  • Hydrolytic Sensitivity : Oxadiazole ring hydrolyzes in strong acids (HCl, Δ) to form diamides .

  • Photodegradation : UV exposure (254 nm) induces benzofuran ring cleavage, forming quinone derivatives.

Comparative Reactivity Table

Reaction TypeConditionsPrimary SiteProduct
Hydrolysis6M HCl, reflux, 4hOxadiazoleDiamide derivative
NitrationHNO₃/H₂SO₄, 0°C, 2hBenzofuran-55-Nitrobenzofuran analog
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, ΔThiophene-5Biaryl-functionalized derivative
Oxidation (Methyl)KMnO₄, H₂SO₄, ΔBenzofuran-CH₃Tricarboxylic acid

Scientific Research Applications

2-Benzofurancarboxamide, 3,4,6-trimethyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, 3,4,6-trimethyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with CDK2 Inhibitors (Pyridine/Thiophene Derivatives)

highlights pyridine and pyrazolopyridine derivatives as potent CDK2 inhibitors. For example:

  • Compound 1 : 6-(Naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (IC₅₀ = 0.57 µM).
  • Compound 4: 2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (IC₅₀ = 0.24 µM).

Key Differences :

  • Core Structure : The target compound’s benzofuran core differs from the pyridine/pyrazolopyridine scaffolds in . Benzofuran’s planar aromatic system may alter binding interactions with CDK2 or other kinases.
  • Substituents: The oxadiazole-thiophene moiety in the target compound replaces the cyano/chloro groups in ’s derivatives. Oxadiazoles are known hydrogen-bond acceptors, which could influence target selectivity .
  • However, the absence of electron-withdrawing groups (e.g., cyano) may reduce potency compared to Compound 4 .

Comparison with Oxadiazole-Thiophene DNA Binders

describes a DNA-binding compound:

  • Compound 2: 2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid. Binding energy: −6.58 kcal/mol (AutoDock Vina).

Key Differences :

  • Backbone: The target compound’s benzofuran-carboxamide backbone contrasts with the acetic acid linker in Compound 2, which may facilitate different DNA interaction modes (e.g., intercalation vs. minor-groove binding).
  • Functional Groups : The hydroxyethoxy group in Compound 2 enhances water solubility, whereas the target compound’s methyl groups may favor hydrophobic interactions .

Comparison with Thiophene-Containing Polymers

discusses a polymer incorporating thiophene and benzodithiophene units. The target compound’s oxadiazole group could contribute to electron-deficient character, but its small-molecule nature limits direct comparison with polymeric materials .

Comparison with Oxadiazole-Amines (ANAZF)

references ANAZF, an oxadiazole-amine with nitro groups, used in high-energy materials. Unlike the target compound, ANAZF lacks a benzofuran system and carboxamide linkage, emphasizing divergent applications (explosives vs.

Comparison with Dihydropyridine Derivatives

lists dihydropyridines with thiophene substituents, such as:

  • Compound 4: 6-Amino-2-imino-1-(1-phenylethyl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile.

Key Differences :

  • Ring Saturation : The target compound’s fully aromatic benzofuran contrasts with the partially saturated dihydropyridine core, which may affect conformational flexibility and target binding .

Biological Activity

The compound 3,4,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_4O_2S with a molecular weight of approximately 376.5 g/mol. The structure features a benzofuran core linked to a thiophene moiety and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to our compound. It has been shown that these compounds exhibit inhibitory effects on various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines, indicating promising anticancer activity .

Cell Line IC50 (µM)
Human Colon Adenocarcinoma (CXF HT-29)92.4
Human Lung Adenocarcinoma (LXFA 629)89.0
Human Breast Cancer (MAXF 401)85.5

Anti-inflammatory Effects

The compound has also shown anti-inflammatory activity in vitro. In cell models treated with lipopolysaccharide (LPS), it significantly reduced the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that the compound may modulate immune responses effectively .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular pathways:

  • GSK-3β Inhibition : Similar compounds have been identified as GSK-3β inhibitors, which play a crucial role in neuroinflammation and neurodegenerative diseases like Alzheimer's. Inhibition of GSK-3β leads to decreased phosphorylation of tau proteins and reduced amyloid-beta accumulation .
  • Cytokine Modulation : The compound's structure allows it to influence cytokine production within the central nervous system, promoting anti-inflammatory responses while inhibiting pro-inflammatory mediators .

Study 1: Neuroprotective Effects

In a study investigating neuroprotective effects, the compound was tested in models of tau-induced neurodegeneration. The results indicated that it restored cell viability significantly after treatment with neurotoxic agents like okadaic acid .

Study 2: Cytotoxicity Assessment

Cytotoxicity was assessed in various cell lines including HT-22 and BV-2 cells. The findings revealed that the compound did not significantly affect cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .

Q & A

Basic: What are the recommended synthetic routes for 3,4,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide?

Methodological Answer:
The compound is synthesized via multi-step organic reactions. A typical approach involves:

Benzofuran core preparation : 3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid is synthesized by cyclization of a substituted salicylaldehyde derivative under acidic conditions .

Oxadiazole ring formation : The 1,2,5-oxadiazol-3-amine intermediate is prepared by reacting thiophene-2-carboxamide with hydroxylamine, followed by cyclization using nitrous acid .

Coupling reaction : The final step employs carbodiimide coupling reagents (e.g., EDCI/HOBt) in anhydrous DMF or THF to link the benzofuran carboxylate to the oxadiazole amine .
Key parameters : Reaction temperatures (0–80°C), solvent purity, and inert atmosphere control to prevent side reactions.

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for benzofuran (δ 6.8–7.5 ppm for aromatic protons) and oxadiazole (δ 8.1–8.5 ppm for heterocyclic protons). Methyl groups on benzofuran appear as singlets near δ 2.1–2.5 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and oxadiazole ring vibrations at ~1550 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm mass error .

Basic: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

Methodological Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is employed to:

Determine bond angles and torsion angles between the benzofuran and oxadiazole moieties.

Identify non-covalent interactions (e.g., π-π stacking between aromatic rings) that influence stability .
Note : Crystallization solvents (e.g., DMSO/EtOH mixtures) must be optimized to avoid polymorphism .

Advanced: How can researchers optimize reaction yields when synthesizing analogs with bulkier substituents?

Methodological Answer:

  • Solvent screening : Use high-polarity solvents (e.g., DMF or DMAc) to enhance solubility of bulky intermediates.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh3)4) improve coupling efficiency for sterically hindered groups .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventional) while maintaining yield .

Advanced: How to address contradictions between computational predictions and experimental NMR data for substituent effects?

Methodological Answer:

DFT calculations : Use Gaussian or ORCA software to model substituent electronic effects (e.g., Hammett σ values) and compare with experimental NMR chemical shifts .

Dynamic NMR studies : Resolve conformational flexibility (e.g., hindered rotation of the oxadiazole-thiophene bond) causing discrepancies between static models and experimental data .

Advanced: What strategies are effective for studying the compound’s pharmacokinetic properties in vitro?

Methodological Answer:

  • Permeability assays : Use Caco-2 cell monolayers to simulate intestinal absorption. Adjust pH (6.5–7.4) to mimic physiological conditions .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify major metabolites (e.g., demethylated benzofuran derivatives) .

Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial activity?

Methodological Answer:

Analog library synthesis : Modify the thiophene (e.g., 3-bromo substitution) and benzofuran (e.g., methyl → ethyl groups) .

Bioassay design :

  • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects at 2× MIC .

Advanced: What computational tools are suitable for predicting binding modes to kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of hydrogen bonds between the oxadiazole ring and kinase hinge region .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
LogP (octanol-water)3.2 ± 0.3 (HPLC)
Solubility (pH 7.4)12 µg/mL (shake-flask)
Melting Point218–220°C (DSC)

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